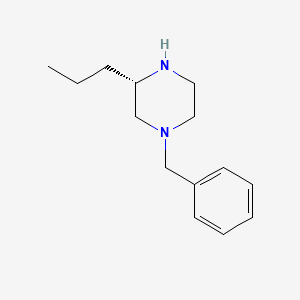

(S)-1-benzyl-3-propylpiperazine

描述

Significance of Piperazine (B1678402) Scaffolds in Advanced Chemical and Biological Research

The piperazine scaffold is a cornerstone in the design and discovery of new drugs. nih.gov Its prevalence is attributed to a combination of favorable physicochemical properties, including its typical water solubility and a basic nature that can be fine-tuned through substitution on its nitrogen atoms. nih.gov This structural unit is found in drugs across various therapeutic areas, demonstrating its remarkable versatility. nih.govchemscene.com

The chemical reactivity and conformational flexibility of the piperazine ring allow it to be used as a linker between different pharmacophores or as a central scaffold for building groups essential for interaction with biological targets. nih.gov Researchers have incorporated the piperazine nucleus into compounds designed to act as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant agents, among others. chemscene.commdpi.com Its ability to modulate pharmacokinetic and pharmacodynamic properties makes it an invaluable tool for medicinal chemists aiming to optimize lead compounds into viable drug candidates. nih.goveuropa.eu

Importance of Stereochemistry in Piperazine Derivatives for Specific Molecular Recognition

The introduction of a substituent on a carbon atom of the piperazine ring, as seen in (S)-1-benzyl-3-propylpiperazine, creates a chiral center. This has profound implications for the molecule's biological activity. The concept of stereochemistry—the three-dimensional arrangement of atoms—is critical in pharmacology because biological targets like enzymes and receptors are themselves chiral. Consequently, different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different pharmacological profiles.

The precise spatial orientation of functional groups determines how a molecule fits into a binding site, akin to a key fitting into a lock. One enantiomer may bind with high affinity and elicit a desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects. nih.gov Therefore, the development of methods for asymmetric synthesis, which produce a single, desired enantiomer, is a major focus of modern medicinal chemistry. nih.gov For piperazine derivatives, controlling the stereochemistry is crucial for achieving selectivity and potency in targeting specific receptors or enzymes.

Overview of this compound as a Subject of Academic Inquiry

This compound is a specific chiral molecule that embodies the principles discussed above. It features a piperazine core with a benzyl (B1604629) group attached to one nitrogen and a propyl group at the chiral C-3 position, with the "(S)" designation defining the specific stereoconfiguration at that center.

While extensive published studies focusing uniquely on this compound are not prominent, its structure makes it a subject of implicit academic interest. The broader class of benzylpiperazine derivatives has been investigated for various biological activities, including effects on the central nervous system and as selective binders for biological targets like the Mcl-1 protein. nih.govnih.gov The synthesis of chiral 3-substituted piperazines is an active area of research, demonstrating the scientific community's interest in this class of compounds.

The existence and commercial availability of closely related analogs, such as this compound-2,5-dione, further underscore the relevance of this structural motif in chemical and pharmaceutical research. chemscene.com This related compound, a diketopiperazine, highlights the utility of the chiral 3-propylpiperazine framework as a building block.

Interactive Data Table for (3S)-1-(phenylmethyl)-3-propyl-2,5-piperazinedione:

| Property | Value |

| Synonym | This compound-2,5-dione |

| CAS Number | 888972-65-4 |

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.30 g/mol |

| Topological Polar Surface Area (TPSA) | 49.41 Ų |

| LogP | 1.3137 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 4 |

| Data sourced from chemical supplier databases. chemscene.com |

This data provides insight into the physicochemical properties that researchers would consider when evaluating such a molecule for further study. The exploration of compounds like this compound and its derivatives is driven by the potential to uncover novel structure-activity relationships, leading to the development of more selective and effective therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

(3S)-1-benzyl-3-propylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-6-14-12-16(10-9-15-14)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMYGGQXKJSJMT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633606 | |

| Record name | (3S)-1-Benzyl-3-propylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324749-73-7 | |

| Record name | (3S)-1-Benzyl-3-propylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthetic Methodologies for S 1 Benzyl 3 Propylpiperazine and Analogous Chiral Piperazines

General Strategies for Asymmetric Piperazine (B1678402) Ring Construction

Chiral Pool Approaches and Enantiomeric Purity Control

The chiral pool, which consists of abundant and inexpensive enantiopure natural products like amino acids and sugars, serves as a powerful starting point for asymmetric synthesis. scilit.com This strategy leverages the inherent chirality of these building blocks, which is preserved throughout the reaction sequence, to construct complex chiral molecules. scilit.com Amino acids are particularly valuable precursors for synthesizing enantiomerically pure 2-substituted and 2,6-disubstituted piperazines. scilit.comrsc.org

A common approach involves converting chiral amino acids into key intermediates such as 1,2-diamines or N-tosyl aziridines. rsc.org For instance, a four-step synthesis starting from various chiral amino acids can produce 6-substituted piperazine-2-acetic acid esters as separable diastereomeric mixtures. researchgate.net This allows for the creation of a complete matrix of 24 different monoprotected chiral 2,6-disubstituted piperazines, each as a single absolute stereoisomer, from just six amino acids (both enantiomers). researchgate.net Another efficient, one-pot procedure utilizes an Ugi four-component reaction followed by deprotection, cyclization, and reduction to convert N-protected amino acids into 3-substituted piperazines in high yields (83–92%). nih.gov

Controlling enantiomeric purity is paramount. The enantiomeric excess (ee) of the starting materials, catalysts, and auxiliaries directly impacts the purity of the final product. nih.gov Studies have shown that many commercially available chiral reagents contain detectable levels of enantiomeric impurities, which can affect the outcome of a reaction. nih.gov In chiral pool synthesis, the key is the stereospecificity of the reactions used to transform the initial chiral starting material. For example, the regioselective ring-opening of amino acid-derived chiral aziridines with amino acid methyl ester hydrochlorides has been used to create cis-2,5-disubstituted homochiral piperazines. rsc.org Similarly, starting from enantiopure 1,2-diamines derived from amino acids, a five-step route can yield 3-substituted piperazine-2-acetic acid esters with high enantiomeric purity.

Chiral Auxiliary-Mediated Syntheses of Piperazine Stereoisomers

A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed for potential recycling. bit.edu.cn This method is reliable, versatile, and offers predictable stereochemical control. rsc.org

Oxazolidinones, often called Evans auxiliaries, are among the most effective and widely used for stereoselective transformations like aldol (B89426) reactions and alkylations. nih.govrsc.orgmdpi.com The substituents on the oxazolidinone ring create steric hindrance that directs the approach of reagents, thereby controlling the formation of a specific stereoisomer. nih.gov For example, in the synthesis of the natural product FR-182877, all stereochemical relationships were established using aldol reactions controlled by a chiral oxazolidinone auxiliary. mdpi.com

While not directly synthesizing (S)-1-benzyl-3-propylpiperazine, the principles are broadly applicable. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(−)-phenylglycinol as a chiral auxiliary. rsc.org The auxiliary is first condensed with N-Boc glycine, and subsequent reduction and protection steps lead to a key intermediate that ultimately yields the chiral piperazine. rsc.org The development of chiral auxiliaries remains a crucial aspect of asymmetric synthesis, complementing the advancements in catalytic methods. rsc.orgdicp.ac.cn

Enantioselective Catalysis for Piperazine Derivative Formation

Transition metal catalysis offers a powerful and atom-economical route to chiral molecules. nih.gov Palladium and Iridium complexes are particularly notable for their application in synthesizing chiral piperazines.

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a versatile method for forming C–C and C–N bonds. rsc.orgwikipedia.org This reaction has been used to synthesize a variety of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones by reacting differentially N-protected piperazin-2-ones. nih.gov These intermediates can then be reduced to the corresponding chiral piperazines. nih.gov Another approach involves the Pd-catalyzed carboamination of a N¹-aryl-N²-allyl-1,2-diamine with an aryl bromide, which produces cis-2,6-disubstituted piperazines with high diastereomeric ratios (14–20:1 dr) and excellent enantioselectivity (>97% ee). nih.gov A modular synthesis using the Pd-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles also provides highly substituted piperazines with excellent stereo- and regiochemical control.

| Reaction Type | Catalyst System | Substrate Type | Product | Stereoselectivity | Ref |

| Decarboxylative Allylic Alkylation | Palladium / Chiral Ligand | N-protected piperazin-2-ones | α-tertiary piperazine-2-ones | High ee | nih.gov |

| Carboamination | Pd₂(dba)₃ / Chiral Ligand | N¹-aryl-N²-allyl-1,2-diamine | cis-2,6-disubstituted piperazines | >97% ee, 14-20:1 dr | nih.gov |

| Decarboxylative Cyclization | Pd(0) / DPEphos | Propargyl carbonates & Diamines | Substituted piperazines | High stereo- and regiocontrol |

Iridium-catalyzed asymmetric hydrogenation provides a direct method for creating chiral piperazines from unsaturated precursors like pyrazines. A significant challenge in the hydrogenation of heteroaromatics is activating the stable ring system. One successful strategy involves activating pyrazines with alkyl halides, followed by Ir-catalyzed hydrogenation to yield a wide range of chiral piperazines, including 3-substituted and 2,3-disubstituted variants, with up to 96% ee. Another approach uses binuclear iridium(III) chiral diphosphine complexes to hydrogenate tosylamido-substituted pyrazines, affording chiral tetrahydropyrazines with high yields and enantioselectivities. These intermediates can be readily reduced to the final chiral piperazines. The design of stable, tridentate chiral ligands has been shown to enhance the stability, efficiency, and enantioselectivity of these iridium catalysts. nih.gov A straightforward catalytic method for synthesizing complex C-substituted piperazines involves the head-to-head coupling of imines catalyzed by [IrCl(cod)(PPh₃)], which proceeds with high yields and excellent diastereoselective control.

| Catalyst System | Substrate Type | Activation Method | Product | Stereoselectivity | Ref |

| Ir-complex / Chiral Ligand | Pyrazines | Alkyl Halide | 3-substituted piperazines | up to 96% ee | |

| Binuclear Ir(III)-diphosphine | Tosylamido-substituted pyrazines | N/A | Chiral tetrahydropyrazines | High ee | |

| [IrCl(cod)(PPh₃)] | Aromatic/Aliphatic Imines | N/A | C-substituted piperazines | Sole diastereoisomer |

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov For piperazine synthesis, key reactions include the aza-Michael addition. The catalytic asymmetric aza-Michael reaction is a fundamental C-N bond-forming strategy. nih.gov Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can activate substrates towards nucleophilic attack, leading to highly enantioselective outcomes. For example, a cinchona-based primary-tertiary diamine catalyst has been used for the intramolecular aza-Michael addition of enone carbamates to produce 2-substituted piperidines with up to 99% ee, a strategy adaptable to piperazine synthesis.

Proline and its derivatives are particularly prominent organocatalysts, often activating carbonyl compounds by forming a nucleophilic enamine intermediate. This approach is famously used in the Hajos–Parrish–Eder–Sauer–Wiechert reaction and has been extended to various intermolecular reactions. While direct proline-catalyzed synthesis of this compound is not prominently documented, the principles of organocatalytic tandem reactions, such as aza-Michael-aldol or aza-Michael-Michael additions, provide a clear pathway for constructing highly functionalized and stereochemically rich piperazine cores from simple precursors. researchgate.netnih.gov For example, chiral bifunctional tertiary amine squaramide catalysts have been used in cascade aza-Michael/Michael additions to construct complex heterocyclic systems with excellent yields and high enantioselectivity. nih.gov

A conceptually novel and efficient strategy for synthesizing substituted piperazines involves the addition of Grignard reagents to pyrazine (B50134) N-oxides. rsc.org This method is high-yielding, step-efficient, and allows for the one-pot synthesis of N,N-diprotected piperazines that can be handled conveniently for further selective transformations. rsc.org

The key to achieving asymmetry in this reaction is the use of a chiral ligand to mediate the Grignard addition. The use of (-)-sparteine (B7772259) in conjunction with phenyl magnesium chloride has been shown to produce enantiomerically enriched piperazines with enantiomeric excesses of up to 83%. rsc.org This approach provides a direct route to chiral piperazines by creating a stereocenter on the heterocyclic ring through a completely regioselective addition. rsc.org While this specific methodology has been demonstrated for phenyl addition, its principles can be extended to other Grignard reagents, offering a modular approach to various substituted chiral piperazines.

Advanced Synthetic Routes to N- and C-Substituted Chiral Piperazines

The synthesis of C-substituted piperazines presents a significant challenge compared to the more straightforward functionalization of the nitrogen atoms. nih.govacs.org Traditional methods often involve multi-step sequences and lack flexibility. nih.gov To address these limitations, a number of advanced synthetic routes have been developed.

Reductive Amination Strategies for Piperazine Ring Formation

Reductive amination is a versatile method for constructing the piperazine ring. One approach involves the reductive amination of a β-keto ester derived from an amino acid. For instance, a β-keto ester can be subjected to reductive amination with ammonium (B1175870) acetate (B1210297) and a reducing agent like sodium cyanoborohydride to yield a 1,4-diamine precursor. nih.gov This diamine can then be cyclized to form the piperazine ring. While effective, this method can result in a mixture of diastereomers that may require separation. nih.gov

Another strategy involves the catalyst-controlled reductive amination. jocpr.com Various catalysts, including transition metal complexes and organocatalysts, can be employed to facilitate the formation of the imine intermediate and its subsequent reduction. jocpr.com These methods can offer high selectivity and are crucial for synthesizing enantiomerically enriched amines. jocpr.com For solid-phase synthesis, reductive alkylation of a resin-immobilized amino acid can be achieved using an aldehyde and sodium cyanoborohydride. google.com

A recently developed general approach utilizes the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines. nih.gov This is followed by a stereoselective catalytic reductive cyclization of the dioxime unit to furnish the piperazine ring. nih.gov This method allows for the conversion of a primary amino group into a piperazine ring, offering a way to modify bioactive molecules. nih.gov

Ring-Opening and Ring-Closing Cyclization Approaches (e.g., from N-activated aziridines)

Ring-opening and ring-closing strategies provide another avenue to chiral piperazines. One notable example involves the use of N-activated aziridines. A Cu-catalyzed regioselective ring-opening of N-tosyl aziridines, followed by a ring-closing reaction, has been used to construct homochiral cis-2,5-disubstituted piperazines derived from (S)-amino acids. rsc.org The synthesis of highly functionalized piperazine derivatives can also be achieved through the nucleophilic ring-opening of aziridine-fused bicyclic imines. researchgate.net

Other cyclization strategies include the intramolecular [3 + 2]-cycloaddition of an azide (B81097) to a C-C double bond to form a triazoline intermediate, which can then be converted to a 2-(chloromethyl)piperazine. rsc.org Additionally, a palladium-catalyzed intramolecular hydroamination of an aminoalkene, synthesized from a homochiral cyclic sulfamidate, has been reported for the synthesis of 2,6-disubstituted piperazines. rsc.orgorganic-chemistry.org

Regio- and Stereoselective C-H Functionalization of the Piperazine Ring

Direct functionalization of the C-H bonds of the piperazine ring is a highly desirable but challenging strategy for introducing carbon substituents. nih.govnsf.gov While significant progress has been made in the C-H functionalization of other saturated N-heterocycles, the presence of a second nitrogen atom in piperazines often complicates these reactions. nih.gov

Despite the challenges, several methods have emerged. Transition-metal-catalyzed C-H functionalization has shown promise, although it has been more extensively studied for pyrrolidines and piperidines. nih.gov Photoredox catalysis has also been successfully employed for the direct α-C–H functionalization of piperazines, allowing for the coupling of N-Boc piperazines with heteroaryl chlorides. nih.gov This method proceeds via the generation of an α-amino radical, which can be trapped by a radical acceptor. nih.gov

A noteworthy development is the iridium-catalyzed regio- and diastereoselective synthesis of C-substituted piperazines from the head-to-head coupling of imines. nih.govacs.org This atom-economical process utilizes a stable iridium catalyst to achieve high yields and excellent control over the formation of a single diastereoisomer. nih.govacs.org

| Method | Description | Key Features |

| Reductive Amination | Formation of piperazine ring from diamine precursors generated via reductive amination of keto esters or double Michael addition to nitrosoalkenes. nih.govnih.gov | Versatile, can utilize amino acid starting materials, may produce diastereomeric mixtures. nih.gov |

| Ring-Opening/Closing | Cyclization strategies involving intermediates like N-activated aziridines or through intramolecular cycloadditions. rsc.org | Access to specific stereoisomers, can create highly functionalized piperazines. rsc.orgresearchgate.net |

| C-H Functionalization | Direct introduction of substituents onto the carbon framework of the piperazine ring using methods like transition-metal or photoredox catalysis. nih.gov | Atom-economical, avoids pre-functionalization, can be challenging due to the second nitrogen. nih.govacs.org |

Multicomponent Reactions for Piperazine Scaffold Assembly (e.g., Isocyanide-Based Multicomponent Reactions)

Multicomponent reactions (MCRs) offer an efficient and diversity-oriented approach to complex molecules by combining three or more reactants in a single step. nih.govnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for constructing peptide-like structures and have been adapted for the synthesis of piperazine scaffolds. nih.govthieme-connect.commdpi.com

The Ugi four-component reaction (U-4CR) can be employed to synthesize piperazine-2-carboxamides from an N-alkylethylenediamine, chloroacetaldehyde, a carboxylic acid, and an isocyanide. thieme-connect.com A "split-Ugi" methodology has also been developed for bis-secondary diamines like piperazine, allowing for the generation of chemical diversity around the piperazine core. nih.govnih.gov These reactions often proceed under mild conditions and tolerate a wide range of functional groups. nih.govthieme-connect.com

Isocyanides derived from amino acids can also serve as building blocks for piperazine-containing structures. thieme-connect.com The versatility of MCRs makes them a powerful tool for generating libraries of complex piperazine derivatives for drug discovery. nih.gov

| Reaction | Components | Product |

| Ugi 4-CR | N-alkylethylenediamine, chloroacetaldehyde, carboxylic acid, isocyanide | Piperazine-2-carboxamide thieme-connect.com |

| Split-Ugi | Piperazine, aldehyde, carboxylic acid, isocyanide | 1,4-disubstituted piperazines nih.govnih.gov |

Specific Considerations for the Stereoselective Introduction of Substituents in this compound

The synthesis of a specific chiral piperazine like this compound requires precise control over the stereochemistry at the C-3 position.

Control of Stereochemistry at the C-3 Position (S-Configuration)

Achieving the desired (S)-configuration at the C-3 position often relies on starting with a chiral precursor. Chiral amino acids are common starting materials for the synthesis of enantiomerically pure 3-substituted piperazine-2-acetic acid esters. nih.govnih.gov For example, starting with an (S)-amino acid can lead to the formation of a chiral 1,2-diamine intermediate, which can then be cyclized to the desired piperazine. nih.gov

Another approach involves the use of chiral auxiliaries. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(-)-phenylglycinol as a chiral auxiliary. rsc.org Enzymatic resolution is also a powerful tool for obtaining optically active piperazines. The protease from Streptomyces griseus has been used for the enzymatic hydrolysis of a racemic oxalamate derivative of 1-methyl-3-phenylpiperazine (B26559) to yield the (S)-enantiomer with high enantiomeric excess. google.comgoogle.com

Selective N-Alkylation Strategies for Benzyl (B1604629) and Propyl Moieties

The introduction of benzyl and propyl groups onto the piperazine scaffold requires careful control of regioselectivity to achieve the desired 1,4-disubstituted product. Direct alkylation of piperazine often leads to a mixture of mono- and di-alkylated products, as well as potential N,N'-dialkylation. To circumvent this, a common and effective strategy involves the use of protecting groups. nih.gov

One of the most widely used protecting groups in this context is the tert-butoxycarbonyl (Boc) group. The synthesis of a mono-N-Boc protected piperazine allows for the selective alkylation of the unprotected nitrogen atom. Following the introduction of the first substituent, the Boc group can be removed under acidic conditions to allow for the subsequent alkylation of the second nitrogen. youtube.com

In the context of synthesizing this compound, a plausible strategy would involve the initial preparation of (S)-3-propylpiperazine, followed by a two-step N-alkylation sequence. To control the regioselectivity, the (S)-3-propylpiperazine would first be protected with a Boc group, preferentially at the less sterically hindered N1 position. Subsequent alkylation of the N4 nitrogen with a propyl halide would be followed by deprotection of the Boc group and a final N-benzylation step. Alternatively, the N-benzylation could be performed first, followed by propylation. The choice of the sequence may depend on the reactivity of the alkylating agents and the potential for side reactions.

A general approach for the N-benzylation of piperazines involves the reaction with benzyl chloride. orgsyn.org For the introduction of the propyl group, propyl bromide or iodide would be suitable alkylating agents. The use of a base, such as triethylamine (B128534) or potassium carbonate, is typically required to neutralize the hydrohalic acid formed during the reaction.

The table below summarizes a potential selective N-alkylation strategy for the synthesis of this compound starting from (S)-3-propylpiperazine.

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | (S)-3-Propylpiperazine | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Dichloromethane (DCM), rt | (S)-1-Boc-3-propylpiperazine |

| 2 | (S)-1-Boc-3-propylpiperazine | Benzyl bromide | K₂CO₃, Acetonitrile, reflux | (S)-4-Benzyl-1-Boc-3-propylpiperazine |

| 3 | (S)-4-Benzyl-1-Boc-3-propylpiperazine | Trifluoroacetic acid (TFA) | Dichloromethane (DCM), rt | This compound |

Intermediate Compounds and Key Reaction Steps in the Synthesis of this compound Precursors

The cornerstone of synthesizing this compound is the stereoselective construction of the chiral 3-propylpiperazine core. Several asymmetric strategies can be envisioned, primarily drawing from the chiral pool of amino acids or employing chiral auxiliaries.

A prominent method involves starting from a chiral amino acid that bears the desired side chain or a precursor to it. For instance, a synthetic route could commence with an optically pure amino acid containing a propyl group at the alpha-position. This amino acid can then be converted into a key 1,2-diamine intermediate, which subsequently undergoes cyclization to form the piperazine ring. nih.gov While this approach is conceptually straightforward, challenges such as racemization during the synthetic sequence must be carefully managed.

Another powerful strategy relies on the use of chiral auxiliaries to direct the stereoselective alkylation of a piperazine precursor. Evans-type oxazolidinones are well-established chiral auxiliaries that can be acylated and then subjected to diastereoselective alkylation. In this context, a piperazinone scaffold could be functionalized with a chiral auxiliary, followed by the introduction of the propyl group at the C3 position. Subsequent removal of the auxiliary and reduction of the piperazinone would yield the desired (S)-3-propylpiperazine.

The stereoselective alkylation of 2-oxopiperazines has been investigated as a key step for creating chiral centers at the C3 position. benjamin-bouvier.fr The enolate of a 1,4-disubstituted-2-oxopiperazine can be alkylated with an electrophile, such as propyl iodide, with the stereochemical outcome being controlled by a chiral auxiliary attached to the N1 nitrogen. benjamin-bouvier.fr

A plausible synthetic sequence for obtaining a key precursor, (S)-3-propylpiperazine, could involve the following key intermediates and reaction steps, starting from a suitable chiral building block.

| Step | Starting Material | Key Reaction | Intermediate/Product |

| 1 | (S)-2-Aminopentanoic acid (Norvaline) | Reduction of carboxylic acid | (S)-2-Aminopentan-1-ol |

| 2 | (S)-2-Aminopentan-1-ol | N-protection (e.g., with a nosyl group) | N-protected (S)-2-aminopentan-1-ol |

| 3 | N-protected (S)-2-aminopentan-1-ol | Activation of hydroxyl group (e.g., mesylation) | Mesylated N-protected (S)-2-aminopentan-1-ol |

| 4 | Mesylated N-protected (S)-2-aminopentan-1-ol | Nucleophilic substitution with a protected aminoethanol | Protected linear diamine precursor |

| 5 | Protected linear diamine precursor | Intramolecular cyclization (e.g., Mitsunobu reaction) | N-protected (S)-3-propylpiperazine |

| 6 | N-protected (S)-3-propylpiperazine | Deprotection | (S)-3-Propylpiperazine |

The successful synthesis of this compound hinges on the careful execution of these stereoselective steps and the judicious choice of protecting groups and reaction conditions to ensure high enantiomeric purity of the final product.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of S 1 Benzyl 3 Propylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity Analysis (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of (S)-1-benzyl-3-propylpiperazine. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the compound's connectivity and stereochemistry.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the benzyl (B1604629) group, the propyl group, and the piperazine (B1678402) ring. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom are expected to produce a singlet or a pair of doublets around δ 3.5 ppm. The protons of the propyl group would exhibit characteristic splitting patterns: a triplet for the terminal methyl (CH₃) group around δ 0.9 ppm, a multiplet for the central methylene (CH₂) group around δ 1.3-1.5 ppm, and a multiplet for the methylene group attached to the piperazine ring around δ 2.3-2.5 ppm. The protons on the piperazine ring itself will present as a complex series of multiplets between δ 2.0 and δ 3.0 ppm. The chiral center at the C3 position of the piperazine ring induces diastereotopicity in the adjacent methylene protons, potentially leading to more complex splitting patterns.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Based on data for related structures like propylbenzene (B89791) and 1-benzylpiperazine (B3395278), the expected chemical shifts can be predicted. chemicalbook.comdocbrown.info The aromatic carbons of the benzyl group are expected in the δ 127-138 ppm region. docbrown.info The benzylic carbon is anticipated around δ 63 ppm. chemicalbook.com For the propyl group, the carbons are predicted to appear at approximately δ 14 ppm (CH₃), δ 20 ppm (central CH₂), and δ 38 ppm (CH₂ attached to the ring). docbrown.info The carbons of the piperazine ring would resonate in the δ 45-60 ppm range. The specific chemical shifts are sensitive to the substitution and stereochemistry.

Expected ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Benzyl Aromatic C | 127-138 |

| Benzyl CH₂ | ~63 |

| Piperazine C3 (chiral center) | ~55-60 |

| Piperazine Ring Carbons | ~45-55 |

| Propyl CH₂ (attached to ring) | ~38 |

| Propyl CH₂ (central) | ~20 |

| Propyl CH₃ | ~14 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis (e.g., ESI-MS, HRMS, MS/MS)

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight and elucidate the fragmentation patterns of this compound.

Electrospray Ionization (ESI-MS): In positive ion mode ESI-MS, the compound is expected to be readily protonated to form the molecular ion [M+H]⁺. For this compound (C₁₄H₂₂N₂), the expected monoisotopic mass is 218.1783 g/mol , which would be observed as an ion with m/z 219.1861 in the high-resolution mass spectrum (HRMS).

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion provides structural information through collision-induced dissociation (CID). A primary and highly characteristic fragmentation pathway for N-benzylpiperazine derivatives is the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. nih.gov Another significant fragmentation would involve the loss of the propyl group from the piperazine ring. The fragmentation of the piperazine ring itself would produce a series of smaller ions.

Expected Major Fragments in MS/MS of this compound

| m/z | Proposed Fragment |

|---|---|

| 91.0542 | [C₇H₇]⁺ (Benzyl cation) |

| 175.1543 | [M+H - C₃H₇]⁺ (Loss of propyl group) |

| 133.1070 | [M+H - C₇H₇]⁺ (Loss of benzyl group) |

Vibrational and Electronic Spectroscopy (IR, UV-Vis) in Research-Level Structural Elucidation

Vibrational and electronic spectroscopy provide further confirmation of the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the propyl and piperazine moieties would appear just below 3000 cm⁻¹. C-N stretching vibrations of the tertiary amines in the piperazine ring are typically observed in the 1150-1020 cm⁻¹ region. The presence of the benzene (B151609) ring will also give rise to characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ range and out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. For this compound, the absorption is dominated by the π → π* transitions of the benzene ring. Typically, a strong absorption band (the E2-band) is observed around 200-210 nm, and a weaker, fine-structured band (the B-band) appears around 250-270 nm. nih.govrsc.org The exact position and intensity of these bands can be influenced by the solvent polarity.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC, SFC)

Chromatographic methods are essential for assessing the chemical purity and, crucially for a chiral molecule, the enantiomeric excess (e.e.) of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov For piperazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are often effective. nih.gov The separation can be optimized by varying the mobile phase composition, which could be a normal-phase (e.g., hexane/isopropanol) or a reversed-phase system. nih.govsigmaaldrich.com The detector response for the (S)-enantiomer and any contaminating (R)-enantiomer allows for the precise calculation of the enantiomeric excess.

Supercritical Fluid Chromatography (SFC): Chiral SFC is an alternative and often faster technique for enantiomeric separation. It uses supercritical CO₂ as the main mobile phase component, often with a polar co-solvent like methanol (B129727) or ethanol. SFC can provide high-resolution separations with reduced solvent consumption compared to HPLC.

Computational Chemistry and Molecular Modeling Studies of S 1 Benzyl 3 Propylpiperazine and Analogous Structures

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation for a given molecular system, yielding detailed information about its geometry, energy, and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. lookchem.com It is particularly effective for optimizing molecular geometry and calculating various electronic properties. lookchem.comnih.gov For piperazine (B1678402) derivatives, DFT calculations, often employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with a basis set like 6-311G(d,p) or 6-31G+(d,p), are used to determine the most stable three-dimensional conformation of the molecule in the gas phase. nih.govbhu.ac.in

The optimization process yields precise data on bond lengths, bond angles, and dihedral angles. For example, in a related benzyl-dithiocarbazate compound, the C=S bond length was calculated as 1.654 Å, which closely matched the experimental value of 1.670 Å. Similarly, calculations on other heterocyclic systems provide detailed geometric parameters. bhu.ac.in The dipole moment, a measure of molecular polarity, is another key property derived from DFT calculations, which is crucial for predicting how a compound might interact with biological membranes. bhu.ac.in

Table 1: Representative Geometric Parameters Calculated via DFT for an Analogous Heterocyclic Structure

| Parameter | Bond | Calculated Value |

|---|---|---|

| Bond Length | C-N | 1.38 Å |

| C-C (aromatic) | 1.39 Å | |

| C-H | 1.09 Å | |

| Bond Angle | C-N-C | 112° |

| C-C-C (aromatic) | 120° |

Note: Data is representative of typical values found in DFT studies of similar heterocyclic compounds.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability. researchgate.netmdpi.com

A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. For various aryl piperazine derivatives and other heterocyclic systems, this gap has been calculated to predict their reactivity profiles. researchgate.net For instance, in one study on a dithiocarbazate derivative, the calculated HOMO-LUMO gap was 5.19 eV, indicating a stable structure with low reactivity. researchgate.net The energies of these orbitals are also essential for interpreting electronic transitions observed in UV-Vis spectra. researchgate.net

Table 2: Representative Frontier Orbital Energies and Energy Gaps for Analogous Compounds

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Dithiocarbazate Derivative | -6.25 | -1.06 | 5.19 |

| Chalcone Derivative | -5.89 | -2.11 | 3.78 |

Note: Values are sourced from DFT calculations on analogous structures to illustrate the concept. researchgate.net

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. bhu.ac.in It is mapped onto the electron density surface, using a color scale to indicate different potential values. Typically, red areas signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas represent positive potential, indicating electron-poor regions prone to nucleophilic attack. Green areas denote neutral potential.

MEP analysis is invaluable for identifying a molecule's reactive sites. bhu.ac.inmdpi.com For piperazine analogs, the nitrogen atoms are often associated with regions of negative potential, highlighting their nucleophilic character. The hydrogen atoms, particularly those attached to nitrogen or electron-withdrawing groups, typically show positive potential. bhu.ac.in

In conjunction with MEP, Mulliken atomic charge analysis provides a quantitative measure of the partial charge on each atom in the molecule. bhu.ac.in These calculated charges help to further understand the electrostatic interactions and reactivity, corroborating the qualitative insights from the MEP map.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), which is typically a protein or nucleic acid. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate. mdpi.comnih.gov

For (S)-1-benzyl-3-propylpiperazine and its analogs, molecular docking simulations are used to predict how they might interact with specific biological targets, such as enzymes or receptors. mdpi.comnih.gov These simulations place the ligand into the binding site of a macromolecule and evaluate the energetic favorability of various binding poses.

The analysis of the top-ranked poses reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, between the ligand and the amino acid residues of the target. researchgate.net For example, docking studies of arylpiperazine derivatives with targets like topoisomerase II have shown the ability to form hydrogen bonds with key residues like aspartic acid (Asp). mdpi.com Similarly, studies on other piperazine-containing compounds have identified crucial hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex, providing a rationale for the molecule's potential biological activity. rsc.org

A critical output of molecular docking is the estimation of binding affinity, which quantifies the strength of the interaction between the ligand and its target. researchgate.net This is calculated using scoring functions, which are mathematical models that approximate the free energy of binding. The binding affinity is typically expressed in units of energy, such as kcal/mol, with more negative values indicating a stronger and more stable interaction. researchgate.net

Docking studies on various benzylpiperazine and arylpiperazine analogs have reported a range of binding affinities against different biological targets. For instance, docking of 3-benzyl-1H-1,2,4-triazol-5-amine derivatives against tubulin protein yielded binding affinities ranging from -7.5 to -8.0 kcal/mol. researchgate.net The calculated binding affinity, often referred to as a "Total Score" or "Binding Energy," helps to rank different compounds and prioritize them for further experimental testing. researchgate.net

Table 3: Representative Theoretical Binding Affinities of Analogous Compounds with Biological Targets

| Compound Class | Biological Target | Binding Affinity (kcal/mol) |

|---|---|---|

| 1,2,4-Triazole Derivative | Tubulin | -8.0 |

| Robustic Acid Derivative | Topoisomerase I | -7.8 |

| N-Benzylisatin Hydrazone | A549 Cancer Cell Line Target | -7.1 |

Note: Data is sourced from molecular docking studies on various analogous heterocyclic compounds to illustrate the concept. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability Assessment

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. nih.govnih.gov These simulations can provide detailed insights into the conformational changes, stability, and interactions of a compound within a simulated biological environment. nih.govnih.gov For a molecule like this compound, MD simulations would be instrumental in understanding its structural flexibility and how it might interact with its biological targets.

While specific molecular dynamics studies detailing the complete conformational landscape and energetic minima of this compound are not extensively available in the reviewed literature, the principles of such analyses are well-established. A thorough computational study would involve exploring the potential energy surface of the molecule to identify its most stable three-dimensional arrangements, or conformers. This process reveals the energetically favorable shapes the molecule can adopt, which is crucial for understanding its interaction with a biological receptor. The stability of these conformers is often evaluated by calculating the root mean square deviation (RMSD) over the simulation time, with lower RMSD values indicating greater stability. For analogous systems, conformational rigidity has been observed to be influenced by interactions such as those from cofactor molecules. nih.gov

MD simulations are particularly valuable for examining how a ligand like this compound behaves in a simulated biological context, such as within the active site of a receptor or in a lipid bilayer. nih.govepfl.chum.es These simulations can reveal key dynamic interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of the ligand to its target. For instance, studies on benzyl (B1604629) alcohol within a model membrane have shown how the molecule orients itself and affects the surrounding lipid structure. um.es In the context of protein binding, simulations can elucidate the stability of ligand-receptor complexes and the role of specific amino acid residues in maintaining these interactions. For related benzylpiperazine derivatives targeting the sigma-1 (σ1) receptor, computational studies have highlighted the importance of specific interactions for binding affinity. nih.govnih.gov

Pharmacophore Modeling for Identification of Key Binding Features

Pharmacophore modeling is a cornerstone of rational drug design, allowing for the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. frontiersin.orgnih.gov For this compound and its analogs, pharmacophore models have been instrumental in understanding their binding to receptors like the sigma-1 (σ1) receptor. nih.govnih.gov

A widely recognized pharmacophore model for σ1 receptor ligands was proposed by Glennon. nih.govfrontiersin.org This model specifies the presence of a central basic nitrogen atom (a positive ionizable group) flanked by two hydrophobic regions at defined distances. nih.govfrontiersin.org This arrangement is considered a key determinant for high-affinity binding to the σ1 receptor. nih.gov

Studies on various benzylpiperazine derivatives have confirmed that they align well with Glennon's pharmacophore model. nih.govacs.org The model generally consists of:

A primary hydrophobic site.

A central, positively ionizable nitrogen.

A secondary hydrophobic region. nih.gov

The table below summarizes key pharmacophoric features and their observed roles in the binding of analogous compounds to the σ1 receptor.

| Feature | Description | Role in Binding |

| Primary Hydrophobic Region | Typically occupied by a phenyl group or other lipophilic moiety. | Engages in hydrophobic interactions within a corresponding pocket of the receptor, contributing to binding affinity. nih.govnih.gov |

| Basic Nitrogen | A protonatable amine, often in the piperazine ring. | Forms a crucial ionic interaction or hydrogen bond with an acidic residue in the receptor's binding site. nih.govfrontiersin.org |

| Secondary Hydrophobic Region | Can be another aromatic or aliphatic group. | Provides additional hydrophobic contact points, enhancing the overall binding affinity and selectivity. nih.govnih.gov |

Research has demonstrated that modifications to these hydrophobic regions can significantly impact binding affinity and selectivity for the σ1 receptor over the σ2 receptor. For example, the introduction of a 4-methoxybenzylpiperazinyl moiety as one of the hydrophobic domains, linked by a three-carbon unit to another hydrophobic group like a cyclohexyl or phenyl group, has been shown to yield optimal binding profiles for σ1 receptor ligands. nih.gov The development of such pharmacophore models is a critical step in the virtual screening of large chemical libraries to identify novel and potent ligands. nih.govnih.gov

The table below presents binding affinity data for some benzylpiperazine analogs at sigma receptors, illustrating the impact of structural modifications guided by pharmacophore models.

| Compound | σ1 Receptor Affinity (Ki in nM) | σ2 Receptor Affinity (Ki in nM) | Selectivity (Ki σ2/Ki σ1) |

| Lead Compound 8 | Not Specified | Not Specified | 432 |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | 1.6 | Not Specified | 886 |

| Compound 24 | Not Specified | Not Specified | 423 |

Data sourced from a study on new benzylpiperazine derivatives as σ1 receptor ligands. nih.gov

Non Clinical Biological Applications and Mechanistic Investigations of S 1 Benzyl 3 Propylpiperazine Analogues

Exploration of Molecular Targets and Pathways in Research Models

The versatility of the piperazine (B1678402) scaffold allows for the development of compounds that can interact with a variety of biological targets. nih.gov Non-clinical research models are crucial for identifying these targets and understanding the molecular pathways involved.

In Vitro Receptor Binding Studies and Selectivity Profiling

In vitro receptor binding assays are a primary method for characterizing the affinity and selectivity of novel compounds. Analogues of (S)-1-benzyl-3-propylpiperazine have been evaluated for their interaction with various receptors, particularly sigma receptors (σR).

A series of benzylpiperazine derivatives were synthesized and assessed for their binding affinity to σ1 and σ2 receptors. nih.gov Radioligand binding assays are instrumental in these evaluations. These studies have identified compounds with high affinity for the σ1 receptor and significant selectivity over the σ2 receptor. For instance, the compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, an analogue, demonstrated a very high affinity for the σ1 receptor with a Kᵢ value of 1.6 nM and an 886-fold selectivity over the σ2 receptor. nih.gov This level of selectivity is a marked improvement compared to parent compounds and is critical for developing specific molecular probes. nih.gov

The σ1 receptor, initially misclassified as an opioid receptor subtype, is now known to be a unique transmembrane protein with no structural homology to G protein-coupled receptors. nih.gov Its role in modulating nociceptive signaling has made it an attractive target for investigation. nih.gov The development of selective ligands from the benzylpiperazine class provides valuable tools for studying the physiological and pathological functions of this receptor. nih.gov

Table 1: Sigma Receptor Binding Affinity and Selectivity of Benzylpiperazine Analogues

| Compound | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Selectivity (Kᵢ σ2/Kᵢ σ1) |

|---|---|---|---|

| Lead Compound 8 | - | - | 432 |

| Analogue 15 | 1.6 | 1417 | 886 |

| Analogue 24 | - | - | 423 |

Data sourced from reference nih.gov. Note: Kᵢ (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. Selectivity is the ratio of Kᵢ values for σ2 versus σ1 receptors.

In Vitro Enzyme Inhibition Assays and Substrate Specificity

Beyond receptor binding, piperazine-containing compounds have been investigated for their ability to inhibit enzyme activity. For example, certain piperazine-linked derivatives have been assessed for their potential to target cancer-associated carbonic anhydrase IX (CAIX). nih.gov While detailed IC₅₀ values for this compound analogues in enzyme inhibition assays are not extensively available in the provided context, the broader class of piperazine derivatives is recognized for its potential in this area. nih.govnih.gov The structural features of the piperazine ring can be modified to fit into the active sites of specific enzymes, leading to inhibitory effects. nih.gov

Mechanisms of Action in Preclinical and Cellular Models

Understanding how these compounds function at a cellular level is key to their development as research tools.

Investigation of Cellular Pathway Modulation by Piperazine Scaffolds

The piperazine scaffold is a component of molecules that can modulate various cellular signaling pathways. nih.gov Scaffold proteins themselves are crucial for organizing signaling enzymes like GTPases and protein kinases, thereby directing the flow of molecular information within the cell. nih.gov

Compounds containing a piperazine moiety can influence these organized signaling events. For instance, antagonists of the 5-HT₆ receptor, a class to which some piperazine derivatives belong, are known to modulate glutamatergic and cholinergic neurotransmission. This modulation is believed to be the basis for their cognitive-enhancing effects observed in preclinical models. While the 5-HT₆ receptor is excitatory, it is often located on inhibitory GABAergic neurons, meaning that antagonism can lead to a net increase in downstream neuronal activity, impacting processes like learning and memory.

Studies on Intracellular Localization and Distribution using Research Probes

To understand a compound's mechanism of action, it is vital to know where it accumulates within a cell. Fluorescently tagged piperazine derivatives serve as research probes for these localization studies.

In one such study, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were used as fluorescent probes. nih.gov Cellular imaging revealed that these probes have good membrane permeability and distribute throughout the cytoplasm. nih.gov By co-staining with a nuclear dye like DAPI, researchers observed that the fluorescence from the piperazine probes was localized in the perinuclear area of the cytosol, indicating a widespread cytoplasmic distribution rather than specific organelle accumulation. nih.gov Such studies are fundamental for confirming that a compound can reach its intracellular targets. nih.gov

Utility as Chemical Probes for Dissecting Biological Systems

The specific and high-affinity binding of certain this compound analogues makes them excellent chemical probes. nih.govrsc.org A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. rsc.org

The chirality of these compounds is a critical parameter, as different enantiomers can have vastly different biological activities. rsc.org The development of highly selective σ1 receptor antagonists from the benzylpiperazine family, for example, allows researchers to specifically block this receptor in preclinical models of pain. nih.gov This helps to dissect the precise role of the σ1 receptor in nociceptive pathways without the confounding effects of off-target interactions. nih.gov By observing the physiological or behavioral outcomes after administering such a probe, scientists can infer the function of its molecular target. nih.govnih.gov Furthermore, attaching fluorescent tags to these piperazine scaffolds enables direct visualization of their distribution within cells, providing spatial and temporal information about their interaction with biological systems. nih.gov

Broader Non-Medicinal Research Applications of Piperazine Derivatives

Beyond their extensive evaluation for therapeutic purposes, piperazine derivatives are versatile scaffolds utilized in a range of non-medicinal scientific fields. Their unique structural and chemical properties, including the presence of two nitrogen atoms, allow for diverse functionalization, making them valuable tools in material science and chemical synthesis. These applications leverage the ability of the piperazine core to interact with metal surfaces and to serve as a structural backbone for catalysts.

Application in Material Science (e.g., Corrosion Inhibition)

A significant non-medicinal application of piperazine derivatives is in material science, specifically as corrosion inhibitors for various metals and alloys. The efficacy of these compounds stems from their ability to adsorb onto a metal surface, forming a protective barrier that shields the metal from corrosive environments. The nitrogen and, in some derivatives, oxygen atoms act as active centers for adsorption.

Research has demonstrated that piperazine and its derivatives can act as effective vapor phase and solution-based corrosion inhibitors for mild steel and aluminum. benthamopenarchives.comresearchgate.netresearchgate.net Studies on mild steel in acidic solutions have shown that the inhibition efficiency is dependent on the inhibitor's concentration and molecular structure. researchgate.net For instance, certain benzofuran-substituted piperazine derivatives have achieved inhibition efficiencies between 90% and 94% at a concentration of 25 mM in 1 M HCl. researchgate.net The adsorption of these molecules onto the steel surface has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer barrier. researchgate.net

Potentiodynamic polarization studies reveal that piperazine derivatives often function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. benthamopenarchives.comresearchgate.net Computational studies using density functional theory (DFT) and molecular dynamics simulations have further elucidated the mechanism, showing strong adsorption of piperazine derivatives on metal surfaces. researchgate.net These studies help in understanding the relationship between the molecular structure of the inhibitor and its protective performance. researchgate.net

For example, a comparative study of three piperazine derivatives as corrosion inhibitors for aluminum in HCl showed that their effectiveness was linked to their electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), energy gap (ΔE), and dipole moment. researchgate.net

Table 1: Research Findings on Piperazine Derivatives as Corrosion Inhibitors

| Piperazine Derivative | Metal | Corrosive Medium | Key Findings | Inhibition Efficiency | Citations |

| Piperazine, Piperazine Phosphate, Piperazine Carbonate, Piperazine Benzoate, Piperazine Cinnamate, Piperazine Maleate | Mild Steel | Vapor Phase (Continuous Condensation) | Function as effective vapor phase inhibitors; predominantly anodic behavior. PDNB showed the best performance. | Up to 99.48% (for PDNB at 1000 ppm) | benthamopenarchives.com |

| Tert-butyl-4-(2-(ethoxycarbonyl)benzofuran-5-yl)-piperazine-1-carboxylate, Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate, 3tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate | Mild Steel | 1 M HCl | Mixed-type inhibitors; adsorption follows Langmuir isotherm; efficiency increases with concentration. | 90-94% at 25 mM | researchgate.net |

| Ethyl 5-(piperazine-1-yl) benzofuran-2-carboxylate (EPBC), 5-[4–(1-tert-butoxyethenyl) piperazin-1-yl]-1-benzofuran-2-carboxamide (BBPC), Tert-butyl-4–(2-(ethoxycarbonyl)benzofuran-5-yl)-piperazine-1-carboxylate (TBPC) | Aluminum | HCl | Strong adsorption on the Al surface confirmed by DFT and molecular dynamics; TBPC showed superior performance. | Not specified | researchgate.net |

Role in Catalysis as Chiral Ligands or Organocatalysts

The piperazine scaffold is a privileged structure in the development of catalysts for asymmetric synthesis. rsc.org Its rigid, chair-like conformation and the presence of two nitrogen atoms that can be selectively functionalized make it an ideal framework for creating chiral environments around a catalytic center. These properties are exploited in both organocatalysis and in the formation of chiral metal complexes. rsc.org

Piperazine derivatives have been successfully used as organocatalysts, which are small organic molecules that can accelerate chemical reactions without the need for a metal. For example, carboxylated piperazine-2,5-diones have been employed in the direct organocatalytic conjugate addition to indoles, a key transformation for producing structures found in various natural products. nih.gov

Furthermore, the synthesis of enantiopure piperazines is a critical step toward their use as chiral ligands in metal-catalyzed reactions. mdpi.comacs.org Methods such as asymmetric lithiation allow for the direct functionalization of the piperazine ring to create a wide range of C2-substituted chiral piperazines. mdpi.com These chiral piperazine-based ligands can coordinate with metal ions to form catalysts for various asymmetric transformations, including hydrogenations, carbon-carbon bond formations, and carbon-heteroatom bond formations. rsc.orgnankai.edu.cn The development of such ligands is part of a broader strategy to create "privileged chiral catalysts," which are effective across a wide range of reactions. nankai.edu.cn Recent advances have also focused on the use of chiral dinitrogen ligands, a class to which functionalized piperazines belong, in cooperative catalysis to construct axially chiral scaffolds. nih.gov

Table 2: Applications of Piperazine Derivatives in Catalysis

| Piperazine Derivative Type | Catalysis Type | Reaction | Significance | Citations |

| Carboxylated Piperazine-2,5-diones | Organocatalysis | Conjugate addition of diketopiperazines to indoles | Forms indole-diketopiperazine bridge, a key feature in fungal metabolites. | nih.gov |

| General Piperazine Scaffolds | Ligands for Metal Complexes | Asymmetric hydrogenation, C-C and C-heteroatom bond formation | The piperazine nucleus provides a versatile and tunable scaffold for creating effective chiral catalysts. | rsc.org |

| N-Boc Piperazines | Precursors for Chiral Ligands | Asymmetric lithiation-trapping | Provides a method for synthesizing enantiopure α-substituted piperazines for use as chiral ligands. | acs.org |

| Chiral Biimidazoline (BiIM) Ligands | Ligands for Metal Complexes (Pd/norbornene cooperative catalysis) | Assembly of C–N axially chiral scaffolds | Demonstrates the potential of chiral dinitrogen ligands, including piperazine-type structures, in advanced asymmetric synthesis. | nih.gov |

常见问题

Basic: What are the standard synthetic routes for (S)-1-benzyl-3-propylpiperazine, and how are enantioselectivity and purity ensured?

Answer:

The compound is typically synthesized via iridium-catalyzed amination of allylic acetates with benzyl piperazine derivatives under optimized conditions (50°C, DMF). Enantioselectivity is achieved using chiral ligands, yielding ee values >90% as confirmed by SFC analysis . Purification involves flash column chromatography (e.g., heptane:isopropyl acetate gradients) to isolate the product. Purity is validated via 1H/13C NMR, HRMS, and FTIR spectroscopy .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy (1H, 13C) to confirm regiochemistry and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Chiral SFC/HPLC to determine enantiomeric excess (e.g., ee = 94% in ).

- FTIR to identify functional groups (e.g., C=O stretches in carboxylate derivatives) .

Advanced: How can researchers resolve contradictions in stereochemical assignments or ee values across different studies?

Answer:

Discrepancies often arise from variations in chiral stationary phases (SFC/HPLC columns) or reaction conditions. To resolve:

Cross-validate using multiple analytical methods (e.g., SFC vs. polarimetry).

Replicate experiments with controlled catalyst loading and solvent systems.

Perform X-ray crystallography on derivatives (e.g., salts) for absolute configuration confirmation .

Advanced: What strategies optimize enantioselectivity in iridium-catalyzed syntheses of chiral piperazines?

Answer:

- Ligand tuning : Use bulky, chiral bisphosphine ligands to enhance steric control.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve catalyst stability and selectivity.

- Temperature modulation : Lower temperatures (e.g., 0–50°C) reduce racemization risks .

Basic: How is this compound purified, and what solvents are optimal for flash chromatography?

Answer:

Flash chromatography with silica gel and gradients of heptane:isopropyl acetate (20:1 to 5:1) effectively separates the product from byproducts. Ethyl acetate/hexane systems are alternatives for polar derivatives. TLC (Rf = 0.42 in 1:1 heptane:isopropyl acetate) monitors elution .

Advanced: How does the propyl substituent influence the compound’s stability under thermal or oxidative conditions?

Answer:

The propyl group enhances hydrophobicity but may introduce susceptibility to oxidation. Stability studies (TGA/DSC) under nitrogen can identify decomposition pathways. Antioxidants (e.g., BHT) or storage at –20°C in amber vials mitigate degradation .

Advanced: What computational methods predict the bioactivity of this compound derivatives?

Answer:

- Molecular docking : Assess binding affinity to target receptors (e.g., kinases) using AutoDock Vina.

- QSAR models : Correlate substituent effects (e.g., benzyl vs. pyridyl) with activity data from in vitro assays.

- MD simulations : Evaluate conformational stability in biological membranes .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.

- Store in airtight containers at 4°C, away from light and moisture.

- Refer to SDS for spill management (e.g., neutralize with sand, avoid water) .

Advanced: How can substituent modifications (e.g., benzyl to fluorobenzyl) alter pharmacological properties?

Answer:

- Electron-withdrawing groups (e.g., fluoro) enhance metabolic stability and bioavailability.

- Bulkier substituents (e.g., 3-methylbenzyl) may improve target selectivity but reduce solubility.

- In vitro assays (e.g., CYP450 inhibition) validate these effects .

Advanced: What mechanistic insights explain the role of iridium catalysts in piperazine synthesis?

Answer:

Iridium(I) complexes facilitate oxidative addition to allylic acetates, forming π-allyl intermediates. The chiral ligand induces asymmetry during nucleophilic attack by the piperazine, dictating the (S)-configuration. Kinetic studies (e.g., Eyring plots) quantify activation parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。